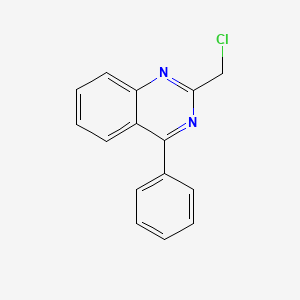

2-(Chloromethyl)-4-phenylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-10-14-17-13-9-5-4-8-12(13)15(18-14)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRVPHUNJJYOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455137 | |

| Record name | 2-(chloromethyl)-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88629-03-2 | |

| Record name | 2-(chloromethyl)-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascending Therapeutic Trajectory of 2-(Chloromethyl)-4-phenylquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Among its vast derivatives, the 2-(Chloromethyl)-4-phenylquinazoline series has emerged as a particularly promising class of compounds. The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for synthetic modification, allowing for the generation of diverse chemical libraries.[5][6] This, coupled with the structural significance of the 4-phenyl substituent, has paved the way for the discovery of potent molecules with significant therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 2-(Chloromethyl)-4-phenylquinazoline derivatives, offering a valuable resource for researchers dedicated to the development of novel therapeutics.

Introduction: The Quinazoline Core and the Significance of the 2-(Chloromethyl)-4-phenyl Substitution

Quinazoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with several derivatives already approved by the FDA for clinical use, especially as anticancer agents.[1][7] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2]

The 2-(Chloromethyl)-4-phenylquinazoline scaffold is of particular interest due to two key features:

-

The 2-(Chloromethyl) Group: This highly reactive functional group serves as a crucial electrophilic site for nucleophilic substitution reactions.[5][6] This allows for the facile introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.

-

The 4-Phenyl Group: The presence of a phenyl ring at the 4-position significantly influences the molecule's steric and electronic properties, often contributing to enhanced binding affinity with biological targets.

This guide will delve into the specifics of this promising class of compounds, exploring their synthesis, therapeutic applications, and the underlying mechanisms of action.

Synthetic Strategies for 2-(Chloromethyl)-4-phenylquinazoline Derivatives

The synthesis of 2-(chloromethyl)-4-phenylquinazoline derivatives typically involves multi-step reaction sequences. A general and efficient approach involves the cyclization of appropriately substituted anthranilic acid derivatives.

General Synthetic Protocol

A common synthetic route begins with the reaction of an o-aminobenzamide with a benzaldehyde derivative to form a 2-phenylquinazolin-4(3H)-one intermediate. This is followed by chlorination to yield the corresponding 4-chloro-2-phenylquinazoline, which can then be further modified.[8] An alternative one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has also been described, offering an improved and convenient method.[9][10]

Below is a representative experimental protocol for the synthesis of a 2-(chloromethyl)-4-phenylquinazoline derivative:

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

-

To a solution of 2-aminobenzamide and benzaldehyde in ethanol, add iodine.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Isolate the resulting 2-phenylquinazolin-4(3H)-one precipitate by filtration.

Step 2: Synthesis of 4-Chloro-2-phenylquinazoline

-

Dissolve the 2-phenylquinazolin-4(3H)-one from Step 1 in phosphorus oxychloride.

-

Reflux the mixture at 90°C for 5 hours.

-

Remove the excess phosphorus oxychloride under reduced pressure to obtain the crude 4-chloro-2-phenylquinazoline.

Step 3: Synthesis of the Final 2-(Chloromethyl)-4-phenylquinazoline Derivative

-

The introduction of the chloromethyl group can be achieved through various methods, including the reaction with chloroacetonitrile or chloroacetamide in the presence of a suitable catalyst.[11][12] For instance, reacting o-aminoacetophenone with 2-chloroacetamide in the presence of phosphoric acid can yield 2-(chloromethyl)-4-methylquinazoline.[6][11]

Visualization of the Synthetic Workflow

Caption: Inhibition of the EGFR signaling pathway by 2-(Chloromethyl)-4-phenylquinazoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the 2-(chloromethyl)-4-phenylquinazoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 18 | MGC-803 | 0.85 | [1] |

| Compound 9 | MGC-803 | > 6.23 | [1] |

| AK-3 | A549 | 10.38 ± 0.27 | [13] |

| AK-3 | MCF-7 | 6.44 ± 0.29 | [13] |

| AK-10 | A549 | 8.55 ± 0.67 | [13] |

| AK-10 | MCF-7 | 3.15 ± 0.23 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to numerous diseases. [14]Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. [15][14] Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines. Certain quinazoline derivatives can inhibit this pathway, thereby reducing inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

-

Animal Grouping: Divide rats into control and treatment groups.

-

Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., phenylbutazone) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Quantitative Data Summary

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Compound 9 | 50 | 20.4 | [16] |

| Azetidinones (11-16) | 50 | 24.6 - 27.3 | [16] |

| Thiazolidinones (17-22) | 50 | 22.9 - 32.5 | [16] |

| Phenylbutazone (Standard) | 50 | 38.6 | [6] |

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2-(chloromethyl)-4-phenylquinazoline scaffold have provided valuable insights into the structural requirements for optimal biological activity.

-

Substituents on the 4-Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can significantly impact potency. For instance, the introduction of halogen atoms (F, Cl, Br) at the para position has been shown to increase antiproliferative activity. [1]* Modifications at the 2-Chloromethyl Position: The high reactivity of the chloromethyl group allows for the introduction of various nucleophiles, leading to diverse derivatives with altered biological profiles. For example, reaction with amines or thiols can produce new compounds with potentially enhanced activity. [5]

Future Directions and Conclusion

The therapeutic potential of 2-(chloromethyl)-4-phenylquinazoline derivatives is undeniable. Their synthetic accessibility, coupled with their potent biological activities, makes them a highly attractive scaffold for further drug development. Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of these derivatives to identify novel leads with improved potency and selectivity.

-

Elucidation of Novel Mechanisms of Action: Investigating alternative biological targets beyond EGFR and NF-κB to broaden the therapeutic applications of this compound class.

-

In-depth Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical studies to assess their safety and efficacy in relevant disease models.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). Royal Society of Chemistry. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022, June 17). National Center for Biotechnology Information. [Link]

-

Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024, June 1). Bentham Science. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). MDPI. [Link]

-

QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. (n.d.). TSI Journals. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024, May 21). MDPI. [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). International Journal of Medical and Pharmaceutical Research. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Center for Biotechnology Information. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4- oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) Acetamides. (n.d.). Journal of Pharmaceutical Research. [Link]

- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. (n.d.).

-

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010, December 22). PubMed. [Link]

-

(PDF) 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. (2025, November 30). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some new quinazoline derivatives. (n.d.). ResearchGate. [Link]

-

Therapeutic Potential of Quinazoline Derivatives. (n.d.). ResearchGate. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010, December 22). MDPI. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022, June 17). MDPI. [Link]

-

THERAPEUTIC POTENTIAL AND PHARMACOLOGICAL PROFILING OF QUINAZOLINE DERIVATIVES: A REVIEW. (2024, December 12). IJCRT. [Link]

Sources

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Buy 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide | 94206-84-5 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 4-Phenylquinazoline Scaffold: A Technical Guide to its Biological Activity in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a fused aromatic bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of clinically approved drugs. Among its various substituted analogues, the 4-phenylquinazoline framework has emerged as a particularly versatile and potent pharmacophore. Its unique structural features allow for diverse interactions with a range of biological targets, leading to a broad spectrum of therapeutic activities. This technical guide provides an in-depth exploration of the biological significance of 4-phenylquinazoline derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into their mechanisms of action, structure-activity relationships, and provide exemplary experimental protocols for their evaluation.

Anticancer Activity: A Multi-Targeted Approach

The 4-phenylquinazoline scaffold has been extensively investigated for its anticancer potential, demonstrating efficacy through the modulation of various key targets in cancer signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs)[1][2][3]. The phenyl group at the 4-position mimics the aniline moiety, and strategic substitutions on this ring, as well as on the quinazoline core, have led to the development of potent and selective EGFR inhibitors. These compounds typically compete with ATP at the kinase domain of EGFR, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and metastasis[4].

Several clinically approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core and have demonstrated the therapeutic potential of targeting EGFR in non-small cell lung cancer (NSCLC)[3][5]. Research continues to explore novel 4-phenylquinazoline derivatives to overcome acquired resistance to existing therapies, often arising from mutations in the EGFR kinase domain, such as the T790M and C797S mutations[5][6].

Mechanism of Action: EGFR Inhibition

The primary mechanism involves the competitive binding of the 4-phenylquinazoline derivative to the ATP-binding pocket of the EGFR tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor, which in turn abrogates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

Figure 1: Simplified EGFR signaling pathway and its inhibition by 4-phenylquinazoline derivatives.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:

| Position on Scaffold | Favorable Substitutions | Impact on Activity |

| Quinazoline C6, C7 | Methoxy, Ethoxy groups | Enhance binding affinity and potency[1]. |

| 4-Phenyl Ring | Electron-withdrawing groups (e.g., Cl, Br, F) | Generally increase activity[2][7]. |

| Quinazoline N1 | Hydrogen bond donor capability | Crucial for interaction with key methionine residues in the ATP binding pocket[8]. |

| Quinazoline N3 | Hydrogen bond acceptor capability | Important for binding, often through a water-mediated interaction[8]. |

Tubulin Polymerization Inhibition

Several 4-phenylquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division[1][9][10]. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[10][11]. This mechanism is distinct from that of taxanes and vinca alkaloids, offering a potential avenue to overcome resistance to these established chemotherapeutic agents.

One notable example is the compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which demonstrated high in vitro cytotoxic activity and significant inhibition of tubulin assembly[10][11].

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a common method to assess the inhibitory effect of a 4-phenylquinazoline derivative on tubulin polymerization.

Materials:

-

Tubulin (porcine brain, >99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compound (4-phenylquinazoline derivative) dissolved in DMSO

-

Positive control (e.g., Colchicine, Combretastatin A-4)

-

96-well microplate reader with temperature control

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the general tubulin buffer.

-

Add varying concentrations of the test compound or control to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the polymerization by adding a solution of tubulin and GTP to each well.

-

Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Other Anticancer Mechanisms

The versatility of the 4-phenylquinazoline scaffold extends to other anticancer mechanisms, including:

-

Topoisomerase Inhibition: Certain 4-amino-2-phenylquinazoline derivatives have been designed as topoisomerase I inhibitors, demonstrating potent cytotoxic effects[12].

-

PARP Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a target for cancers with deficiencies in DNA repair pathways[1].

-

Translocator Protein (TSPO) Ligands: 4-Phenylquinazoline-2-carboxamides have been developed as potent ligands for the translocator protein (TSPO), which is overexpressed in many cancers and is involved in apoptosis and cell proliferation[13][14][15].

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders. The 4-phenylquinazoline scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Derivatives of 4-phenylquinazoline have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress T-cell proliferation[16]. Some compounds have also demonstrated significant anti-inflammatory effects in both in vitro and in vivo models by inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2[17]. The mechanism often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway[17].

Experimental Workflow: Evaluation of Anti-inflammatory Activity

Figure 2: General workflow for the evaluation of the anti-inflammatory activity of 4-phenylquinazoline derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 4-phenylquinazoline scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.

For instance, certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria[18]. Another study highlighted the antibacterial and antibiofilm effects of an N4-benzyl-N2-phenylquinazoline-2,4-diamine against Staphylococcus aureus and Staphylococcus epidermidis[19][20].

The mechanism of antimicrobial action can vary depending on the specific substitutions on the quinazoline scaffold and may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.

Conclusion

The 4-phenylquinazoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, enabling the targeting of a diverse array of biological molecules. The extensive research into its anticancer, anti-inflammatory, and antimicrobial activities underscores its significant therapeutic potential. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold for the treatment of other diseases. The continued investigation of 4-phenylquinazoline derivatives holds great promise for the discovery of new and effective therapeutic agents.

References

-

Castellano, S., Taliani, S., Milite, C., Pugliesi, I., Da Pozzo, E., Rizzetto, E., Bendinelli, S., Costa, B., Cosconati, S., Greco, G., Novellino, E., Sbardella, G., Stefancich, G., Martini, C., & Da Settimo, F. (2012). Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. Journal of Medicinal Chemistry, 55(9), 4506-10. [Link]

-

Taliani, S., Milite, C., Pugliesi, I., Da Pozzo, E., Rizzetto, E., Bendinelli, S., Costa, B., Cosconati, S., Greco, G., Novellino, E., Sbardella, G., Stefancich, G., Martini, C., & Da Settimo, F. (2014). Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as antiproliferative agents in human glioblastoma tumors. Journal of Medicinal Chemistry, 57(6), 2413-28. [Link]

-

Wang, X. F., Li, Y. H., Wang, J., et al. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 57(6), 2413-2428. [Link]

-

Wang, X. F., Li, Y. H., Wang, J., et al. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. ACS Publications. [Link]

-

Gero, T. W., Heppner, D. E., Beyett, T. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128718. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 15(10), 2149-2183. [Link]

-

Muro, E., Negishi, H., Koga, H., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 9(2), 447-453. [Link]

-

Khan, I., & Ibrar, A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027. [Link]

-

Wang, X. F., Li, Y. H., Wang, J., et al. (2015). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Figshare. [Link]

-

Bruno, O., Brullo, C., Capparelli, E., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 809-814. [Link]

-

Le, T. N., Yang, S. H., Khadka, D. B., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4347-4355. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., et al. (2015). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 10(5), 399-409. [Link]

-

Ozaki, K., Yamada, Y., Oine, T., et al. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-576. [Link]

-

Silva, A. C. G., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Pharmaceuticals, 16(10), 1435. [Link]

-

Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3896. [Link]

-

Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC. [Link]

-

Al-Ghorbani, M., et al. (2023). Design, Synthesis, And Pharmacological Evaluation Of 7- Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline- 4(3H)-One Deriv. International Journal of Environmental Sciences, 12(4), 1-10. [Link]

-

de Oliveira, L. F. S., et al. (2020). N4-benzyl-N2-phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis. Chemical Biology & Drug Design, 96(6), 1372-1379. [Link]

-

Bhusare, N., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]

-

Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3195. [Link]

-

Malasala, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100788. [Link]

-

Al-Obaidi, A. M. J., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(4), 698-704. [Link]

-

Fassihi, A., et al. (2018). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. ResearchGate. [Link]

-

Alafeefy, A. H., et al. (2007). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. Molecules, 12(10), 2413-2426. [Link]

-

Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed. [Link]

-

Patel, M. B., et al. (2021). Synthesis and Antimicrobial Evaluation of Quinazoline-4[3H]-one Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(3), 856-863. [Link]

-

Bruno, O., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(11), 4638-4649. [Link]

-

Zborovskii, Y. V., & Orysyk, V. V. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Castellano, S., et al. (2012). Synthesis and Biological Evaluation of 4-Phenylquinazoline-2-carboxamides Designed as a Novel Class of Potent Ligands of the Translocator Protein. Journal of Medicinal Chemistry, 55(9), 4506-4510. [Link]

-

Hussein, M. A. (2013). Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676839. [Link]

-

de Oliveira, L. F. S., et al. (2020). N4‐benzyl‐N2‐phenylquinazoline‐2,4‐diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link]

-

Wang, C., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 123, 769-781. [Link]

-

Ghogare, R. S., & Veerasamy, R. (2015). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 7(10), 349-356. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate. [Link]

-

Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 246-255. [Link]

-

Singh, S., & Sharma, P. K. (2019). Bio-activities of quinazoline Anticancer activity Cancer is a major... ResearchGate. [Link]

-

Siddique, M. I., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 39(6), 1-15. [Link]

-

Milite, C., et al. (2017). Exploiting the 4-Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein (TSPO). Journal of Medicinal Chemistry, 60(18), 7733-7749. [Link]

-

Milite, C., et al. (2017). Exploiting the 4-Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein (TSPO). Figshare. [Link]

-

Al-Ostath, R. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]

-

Musella, S., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 25(6), 3500. [Link]

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. orientjchem.org [orientjchem.org]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as antiproliferative agents in human glioblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N4 -benzyl-N2 -phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Molecular weight and physicochemical characteristics of 2-(Chloromethyl)-4-phenylquinazoline

[1][2][3][4]

Executive Summary

2-(Chloromethyl)-4-phenylquinazoline (CAS: 88629-03-2) is a privileged heterocyclic scaffold and a high-value intermediate in medicinal chemistry. Characterized by a quinazoline core substituted with a phenyl group at the C4 position and a reactive chloromethyl moiety at C2, this compound serves as a critical electrophilic building block.

Its primary utility lies in the chloromethyl "warhead," which acts as a versatile handle for nucleophilic substitution, enabling the rapid generation of diverse libraries of bioactive molecules. It is extensively utilized in the development of kinase inhibitors (e.g., EGFR, VEGFR), antimicrobial agents, and novel psychotropic ligands.

Molecular Identity & Physicochemical Specifications[1][5][6][7]

Core Identity

| Parameter | Specification |

| IUPAC Name | 2-(Chloromethyl)-4-phenylquinazoline |

| CAS Number | 88629-03-2 |

| Molecular Formula | C₁₅H₁₁ClN₂ |

| Molecular Weight | 254.71 g/mol |

| SMILES | ClCC1=NC(C2=CC=CC=C2)=C3C=CC=CC3=N1 |

| InChI Key | Calculated from structure |

Physicochemical Properties (Experimental & Predicted)

The following data synthesizes available experimental values with high-confidence computational models (ACD/Labs, ChemAxon) where specific empirical data is proprietary.

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | Standard conditions |

| Color | White to Pale Yellow | Depends on purity/synthesis method |

| Melting Point | 90 – 110 °C (Predicted) | Note: 3-oxide analog melts at 135°C |

| LogP (Octanol/Water) | 4.04 ± 0.4 | Highly Lipophilic (Class II/IV) |

| Polar Surface Area (TPSA) | 25.78 Ų | Good membrane permeability potential |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic nature |

| Solubility (Organic) | Soluble in DMSO, DCM, DMF, EtOAc | Suitable for organic synthesis |

| pKa (Conjugate Acid) | ~3.5 (Quinazoline N1) | Weakly basic |

Structural Analysis & Reactivity Profile

The Electrophilic "Warhead"

The defining feature of this molecule is the C2-Chloromethyl group . Unlike a standard alkyl chloride, this position is activated by the adjacent quinazoline nitrogen atoms.

-

Electronic Effect: The electron-deficient quinazoline ring (via the C=N imine bond) pulls electron density, making the methylene carbon highly electrophilic.

-

Reactivity: It undergoes rapid SN2 reactions with nucleophiles (amines, thiols, alkoxides).

-

Stability: While stable as a solid, it is prone to hydrolysis in aqueous acidic/basic conditions, converting to the corresponding alcohol (2-hydroxymethyl).

The C4-Phenyl Anchor

The phenyl ring at C4 is twisted relative to the quinazoline plane due to steric hindrance with the C5 proton. This non-planar conformation is crucial for:

-

Binding Affinity: It often occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases).

-

Solubility: It significantly increases lipophilicity compared to the methyl analog.

Synthetic Pathways & Experimental Protocols

Primary Synthesis Route: Cyclocondensation

The most robust method for synthesizing 2-(chloromethyl)-4-phenylquinazoline involves the cyclization of 2-aminobenzophenone with chloroacetonitrile. This method builds the heterocycle and installs the functional group simultaneously.

Reaction Scheme:

-

Precursors: 2-Aminobenzophenone + Chloroacetonitrile.

-

Catalyst: Acidic conditions (e.g., HCl gas in Dioxane) or Lewis Acid (ZnCl₂).

-

Mechanism: Nitrile activation

Nucleophilic attack by aniline amine

Alternative Route: Radical Halogenation

-

Starting Material: 2-Methyl-4-phenylquinazoline.

-

Reagent: N-Chlorosuccinimide (NCS) + Benzoyl Peroxide (Radical Initiator).

-

Solvent: CCl₄ or Benzene (Reflux).

-

Note: This method is effective but requires careful control to avoid over-chlorination (dichloromethyl formation).

Visualization: Synthetic Workflow

Figure 1: Cyclocondensation pathway for the synthesis of the target compound.

Experimental Protocol: Nucleophilic Substitution

Use Case: Synthesizing a 2-(aminomethyl) derivative for drug screening.

Safety Note: 2-(Chloromethyl)-4-phenylquinazoline is a potent alkylating agent. Handle in a fume hood with double nitrile gloves.

-

Preparation: Dissolve 1.0 eq (254 mg, 1 mmol) of 2-(chloromethyl)-4-phenylquinazoline in 5 mL anhydrous DMF or Acetonitrile.

-

Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., Morpholine, Piperazine) and 2.0 eq of base (K₂CO₃ or DIPEA) to scavenge the generated HCl.

-

Why? The base prevents protonation of the nucleophile, ensuring reaction kinetics remain fast.

-

-

Reaction: Stir at 60°C for 2–4 hours . Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

-

Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a more polar product spot.

-

-

Workup: Dilute with water (20 mL). If the product precipitates, filter and wash.[1] If oil forms, extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate.

Reactivity Visualization

Figure 2: Divergent synthesis capabilities of the chloromethyl handle.

Safety & Handling

-

Hazards: Causes severe skin burns and eye damage (Skin Corr.[2] 1B). Potential sensitizer.[3]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).

-

Disposal: Quench excess material with dilute ammonia or nucleophilic scavenger before disposal as hazardous organic waste.

References

-

ChemScene. "2-(Chloromethyl)-4-phenylquinazoline Product Data." ChemScene Chemical Directory. Link

-

PubChem. "2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide (Related Analog Data)." National Library of Medicine. Link

-

Li, H. Z., et al. "A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives." Molecules, 2010.[1] Link

-

EPA. "2-(chloromethyl)-4-phenylquinazoline - Related Substances." CompTox Chemicals Dashboard. Link

Solubility Profile of 2-(Chloromethyl)-4-phenylquinazoline in Organic Solvents

[1]

Executive Summary

2-(Chloromethyl)-4-phenylquinazoline (CAS: 20028-76-2) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of benzodiazepine anxiolytics (e.g., Diazepam, Chlordiazepoxide).[1] Its solubility profile is governed by the lipophilic quinazoline core and the polarizable chloromethyl moiety.

-

Primary Solvency: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, Dioxane).[1]

-

Recrystallization Potential: Exhibits steep temperature-dependent solubility in lower alcohols (Ethanol, Isopropanol), making them ideal for purification.[1]

-

Antisolvents: Practically insoluble in water and aliphatic hydrocarbons (Hexane, Heptane).[1]

This guide provides the solubility landscape derived from process chemistry patents, followed by a rigorous protocol for determining precise thermodynamic solubility using laser monitoring techniques.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The molecule features a planar, aromatic quinazoline ring fused with a phenyl group. The chloromethyl group adds electrophilic character but does not significantly enhance hydrophilicity.[1]

-

Lipophilicity (LogP): Estimated ~3.3 – 3.8 (High affinity for non-polar/moderately polar solvents).[1]

-

Crystal Lattice Energy: High melting point (typically >100°C, derivative dependent) indicates strong

stacking, requiring solvents with high polarizability or hydrogen-bond disruption capability for dissolution.[1]

Empirical Solubility Data (Process-Derived)

The following data is synthesized from industrial patent literature regarding the workup and purification of quinazoline intermediates.

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM) | High | Extraction / Dissolution |

| Chlorinated | Chloroform | High | Analytical Standard / Reaction Medium |

| Polar Aprotic | 1,4-Dioxane | High | Reaction Solvent (Cyclization) |

| Polar Aprotic | DMF / DMSO | Very High | Synthesis Medium |

| Alcohols | Ethanol | Temp.[1] Dependent | Recrystallization (Ideal) |

| Alcohols | Isopropanol | Temp.[1][2] Dependent | Recrystallization (Secondary) |

| Esters | Ethyl Acetate | Moderate | Washing / Extraction |

| Hydrocarbons | Hexane / Heptane | Insoluble | Antisolvent / Precipitation |

| Aqueous | Water | Insoluble | Impurity Removal (Washing) |

Visual Solubility Landscape

The diagram below illustrates the solvent hierarchy for 2-(Chloromethyl)-4-phenylquinazoline, categorized by interaction type.

Figure 1: Solubility hierarchy indicating solvent suitability for extraction (Green), recrystallization (Yellow), and precipitation (Red).[1]

Experimental Protocol: Thermodynamic Solubility Determination

Since specific mole-fraction tables are often proprietary, this section details the Laser Monitoring Observation Technique . This method is superior to the static shake-flask method for generating precise solubility curves (

Principle

The solubility is determined by detecting the "clear point" (dissolution) of a solute-solvent mixture of known composition as temperature increases.[1] A laser beam passes through the suspension; as the solid dissolves, light intensity (

Workflow Diagram

Figure 2: Automated Laser Monitoring workflow for determining saturation temperature (

Step-by-Step Protocol

-

Preparation: Accurately weigh excess 2-(Chloromethyl)-4-phenylquinazoline (

) into a jacketed glass vessel. Add a known mass of solvent ( -

Setup: Insert a laser source (e.g., 650 nm, <5 mW) and a photodetector on opposite sides of the vessel. Ensure constant magnetic stirring.

-

Equilibration: Set the initial temperature 5-10 K below the expected boiling point of the solvent.

-

Dynamic Measurement: Lower the temperature to form a suspension, then heat at a slow rate (e.g., 20 K/h).

-

Data Capture: Record the temperature where laser transmittance intensity undergoes a sharp increase (the point of total dissolution). This

corresponds to the saturation temperature for the mole fraction -

Iteration: Add a known increment of solvent to the vessel (diluting the mixture) and repeat the heating cycle to obtain a new

data point.

Thermodynamic Modeling (Data Analysis)[1]

Once experimental data is gathered, it must be correlated to predict solubility at any temperature. The Modified Apelblat Equation is the industry standard for quinazoline derivatives.

The Modified Apelblat Model

1- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1][3]

- : Empirical model parameters derived from multiple linear regression of the experimental data.

Why this model?

It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, providing a high correlation coefficient (

Thermodynamic Parameters

Using the Van't Hoff analysis on the linear portion of the plot (

Process Application: Purification Strategy

The solubility differential between Ethanol (temperature-dependent) and Hexane (antisolvent) is exploited for high-purity isolation.[1]

Recrystallization Protocol (Ethanol/Hexane System)

-

Dissolution: Dissolve crude 2-(Chloromethyl)-4-phenylquinazoline in Ethanol at reflux (

C). Use minimal solvent to achieve near-saturation.[1] -

Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities.[1]

-

Nucleation: Cool the filtrate slowly to

C. -

Antisolvent Addition: If yield is low, add Hexane dropwise until slight turbidity persists.

-

Crystallization: Cool to

C. The sudden drop in solubility (combined with the antisolvent effect) forces the pure compound to crystallize out, leaving impurities in the mother liquor.[1]

References

-

Process Chemistry of Benzodiazepines

-

Solubility Measurement Techniques

-

Thermodynamic Modeling (Analogous Compounds)

- Title: Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems.

- Source:Journal of Chemical & Engineering D

- Context: Provides the mathematical basis (Apelbl

-

Link:[1]

-

General Properties

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. unfictional.com [unfictional.com]

- 3. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]

- 5. 6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE | 5958-24-7 [chemicalbook.com]

- 6. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 7. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architect’s Guide to Phenylquinazolines: From Classical Condensation to C-H Activation

Topic: History and Development of Phenylquinazoline Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The phenylquinazoline scaffold—specifically the 2-phenyl and 4-phenyl isomers—represents a "privileged structure" in medicinal chemistry. Unlike the broader quinazoline family (often associated with EGFR inhibitors like Gefitinib), the phenyl-substituted variants occupy a distinct pharmacological niche, serving as potent ligands for the Translocator Protein (TSPO), anticonvulsants, and emerging chemically stable fluorophores.

For the synthetic chemist, the evolution of phenylquinazoline synthesis mirrors the broader history of organic chemistry: moving from harsh, thermodynamic condensation reactions (19th century) to atom-economical, kinetic control via transition metal catalysis and C-H activation (21st century).

This guide analyzes this evolution not just as a history lesson, but as a decision-making framework for selecting the optimal synthetic pathway based on available starting materials and functional group tolerance.

The Classical Era: Thermodynamic Force (1869–1990s)

The Griess and Niementowski Origins

The history begins with Peter Griess (1869), who synthesized the first quinazoline derivative using cyanogen and anthranilic acid.[1] However, the true cornerstone was laid by Stefan Niementowski in 1895.

The Niementowski Reaction involves the condensation of anthranilic acid with amides.[1][2][3] While robust, the classical method suffers from significant limitations:

-

High Temperatures: Often requires fusion at 150–200°C.[4]

-

Sublimation: Starting materials often sublime before reacting.

-

Scope Limitation: efficiently produces quinazolin-4(3H)-ones, which require subsequent chlorination (POCl₃) and Suzuki coupling to achieve the phenylquinazoline core, adding two steps to the workflow.

Visualization: The Classical Decision Tree

The following diagram illustrates the logic flow of early synthesis strategies, highlighting the "step-count penalty" incurred when targeting phenylquinazolines via classical routes.

Figure 1: The classical linear pathway to 4-phenylquinazoline, illustrating the inefficiency of the "make-then-functionalize" approach.

The Modern Era: Oxidative & Catalytic Convergence (2000s–Present)

Modern methods prioritize step economy . Instead of building the ring and then adding the phenyl group, contemporary protocols construct the ring with the phenyl group already in place, or use C-H activation to functionalize the core directly.

Method A: Metal-Free Oxidative Cyclization (Iodine/TBHP)

This is a high-value protocol for 2-phenylquinazolines. It utilizes an oxidative amination mechanism, converting sp³ C-H bonds into C=N bonds.

-

Why it works: Iodine acts as a Lewis acid and radical initiator, while TBHP serves as the terminal oxidant.

-

Advantage: Avoids heavy metals; tolerates air and moisture.

Protocol 1: Synthesis of 2-Phenylquinazoline via I₂/TBHP

Based on Zhang et al. (2010)

Reagents:

-

2-Aminobenzophenone (1.0 mmol)

-

Benzylamine (1.2 mmol)

-

Iodine (I₂) (0.3 mmol, 30 mol%)

-

TBHP (70% aq., 2.0 mmol)

-

Solvent: tert-Butyl alcohol (t-BuOH) or DMSO

Step-by-Step Workflow:

-

Charge: In a sealed tube, combine 2-aminobenzophenone, benzylamine, and iodine in t-BuOH (3 mL).

-

Initiate: Add TBHP dropwise at room temperature.

-

Heat: Stir the mixture at 80°C for 4–8 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Quench: Cool to RT. Add sat. aq. Na₂S₂O₃ to quench unreacted iodine (color changes from dark brown to yellow).

-

Extract: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

-

Purify: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel).

Mechanism Visualization (Graphviz): This diagram elucidates the radical cascade, a critical concept for troubleshooting low yields (often caused by radical scavengers in impure solvents).

Figure 2: Mechanistic pathway of the I₂/TBHP mediated oxidative cyclization.

Method B: Transition Metal-Catalyzed Acceptorless Dehydrogenation

For researchers prioritizing atom economy (green chemistry), Manganese (Mn) and Iridium (Ir) catalyzed Acceptorless Dehydrogenative Coupling (ADC) is the gold standard. This method liberates H₂ gas and water as the only byproducts.[5]

-

Key Insight: This pathway utilizes "Hydrogen Borrowing." The catalyst oxidizes the alcohol to an aldehyde (borrowing H), facilitates condensation, and then (in some variants) uses the hydrogen to reduce an intermediate, or releases it as H₂ gas (ADC).

Comparative Data: Classical vs. Modern Methods

| Metric | Classical (Niementowski) | Metal-Free (I₂/TBHP) | Metal-Catalyzed (Mn-ADC) |

| Atom Economy | Low (requires activating groups) | Moderate (TBHP waste) | High (H₂/H₂O byproduct) |

| Temperature | >150°C | 80°C | 110–130°C |

| Substrate Scope | Limited (Amides) | Broad (Benzylamines) | Broad (Alcohols) |

| Yield (Avg) | 40–60% | 70–90% | 60–85% |

| Key Risk | Sublimation/Charring | Peroxide Safety | Catalyst Cost/Sensitivity |

Advanced Frontier: C-H Activation

The current frontier (2015–Present) involves the direct functionalization of the quinazoline core.

Protocol 2: Pd-Catalyzed Ortho-Arylation of 4-Phenylquinazoline Context: If you already have a phenylquinazoline core but need to diversify the phenyl ring (e.g., for SAR studies), C-H activation is superior to de novo synthesis.

Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Directing Group: The quinazoline N-atom acts as the intrinsic directing group.

-

Oxidant: Ag₂CO₃ or Cu(OAc)₂.

-

Coupling Partner: Aryl iodides.

This method allows for the late-stage diversification of drug candidates without rebuilding the heterocycle from scratch.

References

-

Griess, P. (1869).[6] "Ueber die Einwirkung des Cyans auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft, 2(2), 415–418. Link

-

Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564. Link

-

Zhang, K., et al. (2010). "A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization." Organic Letters, 12(12), 2841–2843. Link

-

Balaraman, E., et al. (2020).[7] "Manganese(I)-Catalyzed Benzylic C-H Amination by Amidines: Expedient Synthesis of Quinazolines." The Journal of Organic Chemistry, 85(23), 15653–15666. Link

-

Chen, H., et al. (2018).[8] "Iron-Catalyzed C(sp3)–H Oxidation and Intramolecular C–N Bond Formation: Synthesis of Quinazolines." Organic Letters, 20(13), 4036–4039. Link

-

Wang, H., et al. (2015).[7] "Copper-Catalyzed Dual Oxidative Benzylic C–H Aminations: Direct Synthesis of Quinazolines." Organic Letters, 17(10), 2462–2465. Link

Sources

- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Topic: Identifying Pharmacophores Derived from 2-(Chloromethyl)-4-phenylquinazoline

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] This guide provides a detailed technical framework for identifying and utilizing pharmacophores derived from 2-(Chloromethyl)-4-phenylquinazoline, a versatile synthetic intermediate. We will explore the strategic importance of this scaffold, detail the methodologies for both ligand- and structure-based pharmacophore modeling, and provide actionable protocols for their application in virtual screening and lead optimization. This document is designed for drug discovery professionals, offering field-proven insights into leveraging computational tools to accelerate the development of novel quinazoline-based therapeutics.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery.[3] Its rigid structure and arrangement of nitrogen atoms allow it to mimic endogenous purine systems and engage in a variety of non-covalent interactions—such as hydrogen bonding and π-π stacking—that are critical for high-affinity binding to biological targets.

This has led to the successful development of several quinazoline-based drugs, most notably a class of protein kinase inhibitors used in cancer therapy, including gefitinib, erlotinib, and lapatinib.[1][4][5] These molecules primarily target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2]

The subject of this guide, 2-(Chloromethyl)-4-phenylquinazoline, serves as an ideal starting point for building novel therapeutics. Its core structure contains the essential quinazoline anchor and a 4-phenyl group to probe hydrophobic interactions. Crucially, the 2-(chloromethyl) group is a highly reactive electrophile, providing a synthetic handle for introducing a wide array of functional groups.[6][7] This allows for the rapid generation of a chemical library, a prerequisite for robust structure-activity relationship (SAR) studies and the subsequent identification of a pharmacophore. A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[8][9][10]

Section 1: The 2-(Chloromethyl)-4-phenylquinazoline Core: A Multi-Functional Starting Point

The utility of this scaffold is rooted in the distinct roles of its three primary components.

-

The Quinazoline Nucleus: This bicyclic system is the primary anchor. The nitrogen atom at position 1 (N1) commonly acts as a hydrogen bond acceptor, famously interacting with a backbone methionine residue in the hinge region of many protein kinases.[4]

-

The 4-Phenyl Group: This bulky, hydrophobic substituent is crucial for defining selectivity and potency. It occupies a specific hydrophobic pocket within the target's active site, and modifications to this ring can fine-tune the molecule's binding affinity and pharmacokinetic properties.

-

The 2-(Chloromethyl) Group: This is the synthetic engine of the scaffold. As a reactive alkyl chloride, it readily undergoes nucleophilic substitution with a vast range of amines, thiols, and alcohols.[6][11] This enables the systematic exploration of the chemical space in the solvent-exposed region of the binding site, a key strategy for optimizing properties like solubility and potency.

General Synthesis Strategy

The synthesis of the core scaffold typically involves the cyclization of an appropriately substituted anthranilic acid derivative with chloroacetonitrile.[12][13] The resulting 2-(chloromethyl) intermediate is then used to generate a library of analogs for biological testing.

Caption: General workflow for synthesizing a library of analogs from the core scaffold.

Section 2: Methodologies for Pharmacophore Identification

Two primary, complementary approaches are used to derive a pharmacophore model, their selection dictated by the availability of structural data for the biological target.[8][10][14]

Ligand-Based Pharmacophore Modeling

Causality: This method is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known biological activities is available.[8][9] The core principle is that molecules with similar biological functions often share a common set of 3D chemical features arranged in a specific geometry.

-

Dataset Preparation (Self-Validation Pillar 1):

-

Action: Assemble a dataset of at least 20-30 analogs derived from 2-(Chloromethyl)-4-phenylquinazoline. This set must include highly active, moderately active, and inactive compounds.

-

Rationale: A diverse activity range is crucial. Including only highly active compounds can lead to a model that is overly specific and lacks predictive power for novel scaffolds. Inactive compounds help define "negative constraints" or regions where functionality is detrimental.

-

-

Conformational Analysis:

-

Action: For each molecule in the dataset, generate a comprehensive set of low-energy 3D conformations using computational chemistry software (e.g., MOE, Discovery Studio).

-

Rationale: Molecules are flexible. The biologically active conformation may not be the lowest energy state in a vacuum. A thorough search is required to ensure the correct bioactive conformer is considered for alignment.

-

-

Feature Definition and Pharmacophore Generation:

-

Action: Define chemical features for all molecules: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic (HY), Positive/Negative Ionizable. Software algorithms then align the conformations of the most active molecules to find a common 3D arrangement of these features.

-

Rationale: This step identifies the shared characteristics responsible for activity. The resulting hypotheses are scored based on how well they map the active molecules while excluding the inactive ones.

-

-

Model Validation (Self-Validation Pillar 2):

-

Action: The generated pharmacophore model must be rigorously validated.

-

Test Set Validation: Withhold a portion of the initial dataset (the "test set"). A good model should accurately predict the activity of the test set compounds.

-

Decoy Set Screening: Screen the model against a database containing known active compounds mixed with a large number of "decoy" molecules (compounds with similar physical properties but different topology).

-

-

Rationale: Validation ensures the model has true predictive power and is not a result of chance correlation. A validated model should demonstrate high enrichment, meaning it preferentially identifies active molecules over decoys.

-

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling

Causality: This is the preferred method when a high-resolution 3D structure of the target protein (typically from X-ray crystallography or NMR) is available, often complexed with a ligand.[10] The model is derived directly from the key interactions observed between the target and the ligand in the binding site.

-

Target Selection and Preparation:

-

Action: Obtain a relevant crystal structure from the Protein Data Bank (PDB). For quinazolines, a structure of a kinase like EGFR (e.g., PDB ID: 1M17) is a common starting point. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Rationale: The raw PDB file is not ready for modeling. Proper preparation ensures that the electrostatic and steric environment of the binding site is accurately represented.

-

-

Binding Site Identification and Interaction Mapping:

-

Action: Identify the amino acid residues that form the binding pocket around the co-crystallized ligand. Use software to automatically map all potential interactions (hydrogen bonds, hydrophobic contacts, ionic bonds).

-

Rationale: This step translates the 3D structural information into a set of chemical features. The resulting interaction map forms the basis of the pharmacophore.

-

-

Pharmacophore Feature Generation:

-

Action: Convert the interaction map into pharmacophore features. For example, a hydrogen bond from a backbone NH to a ligand's nitrogen becomes an HBA feature. A pocket lined with leucine and valine residues generates a hydrophobic (HY) feature.

-

Rationale: This abstracts the specific protein-ligand interactions into a more general model that can be used to screen for novel molecules that satisfy the same requirements.

-

-

Model Refinement with Exclusion Volumes:

-

Action: Add "exclusion volumes" to the model. These are spheres that represent the space occupied by the protein atoms.

-

Rationale (Self-Validation): This is a critical step. A molecule might match all the chemical features but still fail to bind because of a steric clash with the protein. Exclusion volumes ensure that any molecule that fits the pharmacophore also fits within the geometric constraints of the binding pocket.

-

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Section 3: A Case Study: Deriving a Kinase Inhibitor Pharmacophore

Let's hypothesize a drug discovery project targeting a protein kinase. A library of compounds derived from 2-(Chloromethyl)-4-phenylquinazoline has been synthesized and tested.

Hypothetical Ligand Data

| Compound ID | R-Group at 2-position | IC50 (nM) | Activity Class |

| LEAD-01 | -NH-(4-methoxyphenyl) | 15 | High |

| LEAD-02 | -NH-(3-pyridyl) | 25 | High |

| LEAD-03 | -S-(morpholinoethyl) | 80 | Medium |

| LEAD-04 | -O-(benzyl) | 500 | Low |

| LEAD-05 | -NH-(cyclohexyl) | >10,000 | Inactive |

Resulting Pharmacophore Model

Based on this data, a ligand-based approach would likely yield a pharmacophore with the following features, reflecting the common traits of the most active compounds (LEAD-01 and LEAD-02).

-

Aromatic Ring (AR1): Corresponding to the fused ring system of the quinazoline core.

-

Hydrogen Bond Acceptor (HBA): Located on the N1 nitrogen of the quinazoline ring.

-

Hydrophobic Feature (HY): Corresponding to the 4-phenyl group.

-

Hydrogen Bond Donor (HBD): The -NH- linker introduced via substitution.

-

Aromatic Ring (AR2) / H-Bond Acceptor: A feature representing the terminal aromatic ring (phenyl or pyridyl) or an acceptor for the pyridyl nitrogen.

Caption: Hypothetical pharmacophore model for a kinase inhibitor.

Section 4: Application in Drug Discovery

A validated pharmacophore model is not an end in itself; it is a powerful tool for the next stages of drug discovery.

-

Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen massive virtual libraries of millions of compounds.[15][16] This process filters the library down to a manageable number of "hits" that possess the required 3D features, dramatically reducing the time and cost compared to high-throughput screening of physical compounds.

-

Lead Optimization: The model provides a clear roadmap for medicinal chemists. If a lead compound shows moderate activity but is missing a feature or has a poor fit, the model guides the design of new analogs to better match the pharmacophoric requirements, leading to improved potency and selectivity.

Conclusion

The 2-(Chloromethyl)-4-phenylquinazoline scaffold represents a highly productive starting point for modern drug discovery. Its synthetic tractability allows for the creation of focused libraries essential for building robust structure-activity relationships. By applying the systematic, self-validating computational workflows of ligand- and structure-based pharmacophore modeling, research teams can efficiently translate initial biological data into a powerful 3D model. This model serves as a critical filter for virtual screening and a guiding blueprint for lead optimization, ultimately accelerating the journey from a promising scaffold to a novel clinical candidate.

References

-

Mittal, A., Arora, R., & Kakkar, R. (n.d.). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Journal of Theoretical and Computational Chemistry. [Link]

-

El-Azab, I. H., & El-Gamal, K. M. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Latin American Journal of Pharmacy. [Link]

-

Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A.-M. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

-

Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

-

Chen, S., & Yuan, S. (1999). Automated Pharmacophore Identification for Large Chemical Data Sets. Journal of Chemical Information and Computer Sciences. [Link]

-

Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. Methods in Molecular Biology. [Link]

-

Saeed, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

-

Patsnap. (2025). What are computational methods in drug discovery? Patsnap Synapse. [Link]

-

Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Carcinogenesis & Mutagenesis. [Link]

-

Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors... ResearchGate. [Link]

-

Frontiers. (n.d.). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. [Link]

-

Creative Biolabs. (n.d.). Pharmacophore Similarity Search. Creative Biolabs. [Link]

-

Al-Ostoot, F. H., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research. [Link]

-

Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. [Link]

-

Wei, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

-

Wei, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

-

ResearchGate. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]

-

Wei, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

-

Kim, H. P., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. [Link]

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 4. raco.cat [raco.cat]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]

- 8. What are computational methods in drug discovery? [synapse.patsnap.com]

- 9. Pharmacophore Similarity Search - Creative Biolabs [creative-biolabs.com]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. f1000research-files.f1000.com [f1000research-files.f1000.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-phenylquinazoline: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its known identifiers, predicted properties, and discusses its synthetic utility and potential applications based on the chemistry of the quinazoline scaffold.

Core Compound Identification

The primary step in any rigorous scientific endeavor is the unambiguous identification of the substance . 2-(Chloromethyl)-4-phenylquinazoline is registered under the following identifiers:

| Identifier | Value | Source |

| CAS Registry Number | 88629-03-2 | [1] |

| Molecular Formula | C₁₅H₁₁ClN₂ | [1] |

| Molecular Weight | 254.71 g/mol | [1] |

| Canonical SMILES | ClCC1=NC(C2=CC=CC=C2)=C3C=CC=CC3=N1 | [1] |

| InChI Key | Information Not Available | |

| Synonyms | None commonly listed | [1] |

Physicochemical and Computed Properties